2,2,2-Trifluoro-1-(4'-propyl-[1,1'-biphenyl]-4-yl)ethanone
Description
2,2,2-Trifluoro-1-(4'-propyl-[1,1'-biphenyl]-4-yl)ethanone is a fluorinated biphenyl ketone characterized by a trifluoroacetyl group at the 4-position of the biphenyl scaffold and a propyl substituent at the 4'-position. This compound belongs to a class of molecules widely studied for their electronic and steric properties, which are critical in pharmaceutical intermediates, liquid crystals, and polymer precursors . For example, structurally similar compounds like 1-(3',4'-difluoro-[1,1'-biphenyl]-4-yl)ethanone (DFBPE) and 2,2,2-trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethanone have been prepared with yields exceeding 75% using this method .
The trifluoroacetyl group enhances electrophilicity, making the compound reactive toward nucleophilic substitutions or reductions, while the propyl chain contributes to lipophilicity, influencing solubility and logP values .
Properties
IUPAC Name |
2,2,2-trifluoro-1-[4-(4-propylphenyl)phenyl]ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15F3O/c1-2-3-12-4-6-13(7-5-12)14-8-10-15(11-9-14)16(21)17(18,19)20/h4-11H,2-3H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXOMVSMMNBCJJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)C2=CC=C(C=C2)C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-(4-n-Propylphenyl)-2,2,2-trifluoroacetophenone typically involves the Friedel-Crafts acylation reaction. This process includes the reaction of 4-n-propylbenzene with trifluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
4’-(4-n-Propylphenyl)-2,2,2-trifluoroacetophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur on the phenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Halogenation can be achieved using halogens like bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of 4’-(4-n-Propylphenyl)-2,2,2-trifluoroacetic acid.
Reduction: Formation of 4’-(4-n-Propylphenyl)-2,2,2-trifluoroethanol.
Substitution: Formation of halogenated derivatives of the original compound.
Scientific Research Applications
Anticancer Agents
Recent studies have indicated that trifluoromethyl-containing compounds exhibit promising anticancer activity. For instance, derivatives of 2,2,2-Trifluoro-1-(4'-propyl-[1,1'-biphenyl]-4-yl)ethanone have been synthesized and evaluated for their efficacy against various cancer cell lines. The introduction of the trifluoromethyl group enhances the lipophilicity of the molecules, potentially improving their ability to penetrate cell membranes and exert therapeutic effects .
Antimicrobial Activity
Trifluoromethyl ketones have also been investigated for their antimicrobial properties. Research has shown that these compounds can inhibit the growth of certain bacterial strains. The mechanism is believed to involve disruption of microbial cell membranes or interference with metabolic pathways .
Drug Development
The compound serves as a building block for the synthesis of more complex pharmaceutical agents. Its ability to modify biological activity through structural variations makes it a candidate for drug development programs targeting diseases such as diabetes and cardiovascular disorders .
Liquid Crystals
Due to its unique molecular structure, this compound is being explored in the field of liquid crystals. The presence of the trifluoromethyl group can influence the thermal stability and optical properties of liquid crystalline materials, making them suitable for applications in display technologies .
Polymer Chemistry
In polymer chemistry, trifluoromethylated compounds are utilized to enhance the thermal and chemical resistance of polymers. This property is particularly beneficial in creating materials that require durability under extreme conditions .
Case Study 1: Synthesis and Biological Evaluation
A recent study synthesized several derivatives of this compound and evaluated their biological activities against cancer cell lines. The results indicated that certain modifications led to increased cytotoxicity compared to the parent compound . This highlights the importance of structural optimization in drug design.
Case Study 2: Liquid Crystal Displays
Research demonstrated that incorporating this compound into liquid crystal formulations improved response times and thermal stability. These advancements are crucial for developing next-generation display technologies with enhanced performance characteristics .
Mechanism of Action
The mechanism of action of 4’-(4-n-Propylphenyl)-2,2,2-trifluoroacetophenone involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of inflammatory pathways and pain receptors.
Comparison with Similar Compounds
Fluorination Patterns
- 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanone (CAS 345-55-1): This analog substitutes the trifluoroacetyl group with a simple acetyl moiety and introduces a fluorine atom at the 2'-position. The fluorine atom reduces electron density in the biphenyl system, lowering the boiling point (319.3°C) compared to trifluorinated derivatives . Key Data:
- Molecular Weight: 214.23 g/mol
- logP: 3.695
- Boiling Point: 319.3°C
Density: 1.124 g/cm³
- 1-(3',4'-Difluoro-[1,1'-biphenyl]-4-yl)ethanone (DFBPE): DFBPE features two fluorine atoms at the 3' and 4' positions, enhancing thermal stability and crystallinity. Single-crystal X-ray diffraction (SC-XRD) confirms planar biphenyl geometry, which is disrupted in propyl-substituted analogs due to steric bulk .
Alkyl Substituents
- 1-(4'-Methyl-[1,1'-biphenyl]-4-yl)ethanone (CAS 3112-01-4): Replacing the propyl group with a methyl group decreases hydrophobicity (logP ~2.8 estimated) and melting point. Methyl derivatives are more volatile but less suited for solid-state applications .
- 1-(3'-Methyl-[1,1'-biphenyl]-4-yl)ethanone (CAS 76650-29-8): Methyl substitution at the 3'-position introduces steric hindrance, reducing reactivity in cross-coupling reactions compared to para-substituted analogs .
Functional Group Variations
- 2,2,2-Trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethanone: The methylsulfonyl group increases polarity (logP ~2.1 estimated) and hydrogen-bonding capacity, making this derivative a key intermediate in pharmaceutical synthesis (e.g., Odanacatib precursors). Bioreduction studies show enantioselective conversion to (R)-alcohols with 85% yield using alcohol dehydrogenases .
- 2,2,2-Trifluoro-1-(4'-vinyl-[1,1'-biphenyl]-4-yl)ethanone (OXE-P): A vinyl substituent enables polymerization via RAFT, producing polymers with molecular weights up to 8.3 kDa. This contrasts with propyl-substituted derivatives, which lack polymerizable groups .
Physicochemical Properties Comparison
| Compound Name | Molecular Weight (g/mol) | logP | Boiling Point (°C) | Key Applications |
|---|---|---|---|---|
| 2,2,2-Trifluoro-1-(4'-propyl-[1,1'-biphenyl]-4-yl)ethanone | 306.29 (calculated) | ~4.2 | N/A | Pharmaceuticals, Liquid Crystals |
| 1-(2'-Fluoro-[1,1'-biphenyl]-4-yl)ethanone | 214.23 | 3.695 | 319.3 | Organic Synthesis |
| DFBPE | 242.24 | ~3.8 | N/A | SC-XRD Studies |
| 2,2,2-Trifluoro-1-(4'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl)ethanone | 342.30 | ~2.1 | N/A | Catalytic Bioreduction |
Biological Activity
2,2,2-Trifluoro-1-(4'-propyl-[1,1'-biphenyl]-4-yl)ethanone is a fluorinated compound that has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, toxicity profiles, and relevant case studies.
- Chemical Formula : CHFO
- Molecular Weight : 292.3 g/mol
- CAS Number : 1443331-35-8
Mechanisms of Biological Activity
The biological activity of this compound can be attributed to its structural characteristics, particularly the presence of trifluoromethyl and biphenyl groups. These features enhance lipophilicity and may influence interactions with biological membranes and proteins.
Antimicrobial Activity
Research indicates that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, studies have shown that fluorinated compounds can enhance the potency against various bacterial strains by affecting membrane integrity and function.
Toxicity and Safety Profiles
Toxicological assessments are critical for understanding the safety of this compound. The estimated daily intake (EDI) of related fluorinated compounds in environmental contexts suggests potential health risks, particularly for vulnerable populations such as infants. For example, in a study evaluating fluorinated liquid-crystal monomers in infant formulas, concentrations of related compounds were found to exceed toxicological concern thresholds .
Table 1: Toxicological Data Summary
| Compound Name | Median Concentration (ng/g dw) | 95th Percentile Concentration (ng/g dw) | EDI (ng/kg bw/day) |
|---|---|---|---|
| FPrBP | 12.2 | 23.8 | 183 |
| PCTB | - | - | 3.27 |
Case Study 1: Antimicrobial Efficacy
In a comparative study on the efficacy of fluorinated compounds against intracellular bacteria, compounds similar to this compound demonstrated promising results with an IC50 value indicating effective inhibition at low concentrations .
Case Study 2: Cytotoxicity Assessment
A separate investigation into the cytotoxic effects of related fluorinated compounds revealed that while some derivatives exhibited low toxicity towards HepG2 cells (a liver cancer cell line), others showed significant cytotoxicity at micromolar concentrations. This suggests a nuanced relationship between structural modifications and biological activity .
Research Findings
Recent studies have highlighted the significance of substituents on biphenyl rings in modulating biological activity. The introduction of electron-donating groups has been associated with enhanced antiproliferative potency while halogen substitutions often lead to decreased activity .
Table 2: Structure-Activity Relationship (SAR)
| Substituent Type | Effect on Activity |
|---|---|
| Electron Donating Groups | Increased potency |
| Electron Withdrawing Groups | Decreased potency |
| Halogen Substitutions | Variable effects |
Q & A
Basic: What are the primary synthetic routes for 2,2,2-trifluoro-1-(4'-propyl-[1,1'-biphenyl]-4-yl)ethanone, and how do reaction conditions influence yield?
The compound is typically synthesized via Suzuki-Miyaura cross-coupling to construct the biphenyl core, followed by Friedel-Crafts acylation to introduce the trifluoroethanone group. Key steps include:
- Coupling reaction : Aryl halides (e.g., 4-bromophenyl derivatives) react with boronic acids (e.g., 4-propylphenylboronic acid) using Pd catalysts (e.g., Pd(PPh₃)₄) in aqueous/THF mixtures at 80–100°C .
- Acylation : Trifluoroacetyl chloride is introduced via Friedel-Crafts acylation with AlCl₃ as a Lewis catalyst under anhydrous conditions .
Yield optimization requires precise stoichiometry, catalyst loading, and inert atmospheres to prevent side reactions (e.g., protodehalogenation).
Basic: How are spectroscopic techniques (NMR, HRMS) employed to resolve structural ambiguities in this compound?
- ¹H/¹³C NMR : The biphenyl moiety shows distinct aromatic splitting patterns (e.g., para-substitution at 4'-propyl and 4-ethanone positions). Trifluoromethyl groups exhibit a singlet at ~δ 3.8 ppm in ¹H NMR due to coupling with ¹⁹F .
- HRMS : High-resolution mass spectrometry confirms the molecular ion peak ([M+H]⁺) at m/z 336.1024 (calculated for C₁₇H₁₄F₃O). Discrepancies in isotopic patterns may indicate impurities or incomplete acylation .
Advanced: What mechanistic insights explain the stereoselective bioreduction of this compound using alcohol dehydrogenases (ADHs)?
ADHs catalyze the enantioselective reduction of the trifluoroethanone group to (R)- or (S)-alcohols. For example:
- Ralstonia spp. ADH favors (R)-enantiomers via a conserved catalytic triad (Ser-Tyr-Lys), stabilizing the transition state through hydrogen bonding with the ketone oxygen .
- Lactobacillus brevis ADH produces (S)-alcohols by reorienting the substrate in the active site. Kinetic resolution (e.g., kcat/KM ratios) and cofactor regeneration (NADPH/NADH) critically influence enantiomeric excess (>90% ee) .
Advanced: How does this compound serve as a precursor in photolithography resists, and what polymer properties are critical?
The compound’s vinyl derivative is copolymerized via RAFT polymerization to form photoresist polymers (e.g., POXE-P). Key properties:
- Photosensitivity : The trifluoroethanone-oxime ester group undergoes Norrish I cleavage under UV, generating radicals for crosslinking .
- Resolution : Polymers with Mw ~8.3 kDa (PDI <1.2) achieve sub-20 nm features in electron-beam lithography. Glass transition temperature (Tg) and solvent resistance are tuned by propyl chain flexibility .
Advanced: What contradictions arise in thermal stability data, and how can they be resolved experimentally?
Conflicting reports on decomposition temperatures (e.g., 200–250°C) may stem from:
- Analytical methods : TGA vs. DSC measurements differ in sensitivity to sublimation vs. oxidative degradation.
- Sample purity : Trace solvents (e.g., THF) lower observed stability. Dynamic vacuum drying and elemental analysis are recommended to validate purity .
Advanced: How can computational modeling (DFT, QSPR) predict reactivity in C–H activation reactions?
- DFT calculations : Identify electrophilic regions via Fukui indices; the 4'-propyl group directs electrophiles to the ortho position of the biphenyl ring.
- QSPR models : Correlate logP (2.8) with membrane permeability for drug design. Hammett constants (σm = 0.37) predict substituent effects on reaction rates .
Advanced: What strategies enhance bioreduction productivity for gram-scale synthesis?
- Sequential catalysis : Combine Pd-catalyzed coupling with ADH bioreduction in one pot, achieving 85% yield and 128 g L⁻¹ d⁻¹ productivity .
- Immobilized enzymes : ADHs immobilized on silica retain >80% activity after 10 cycles. Cofactor recycling (e.g., glucose dehydrogenase) reduces costs .
Advanced: How do substituents (e.g., propyl vs. methylsulfonyl) modulate biological activity in Cathepsin K inhibitors?
- Propyl groups enhance lipophilicity (clogP +0.5), improving blood-brain barrier penetration.
- Methylsulfonyl analogues exhibit higher binding affinity (ΔG = -9.2 kcal/mol) due to hydrogen bonding with Cathepsin K’s S3 pocket . SAR studies should prioritize para-substitution for optimal steric fit .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
